Conformational Restriction: 2-Ethyl-L-leucine vs. L-leucine in Peptide Backbones
Incorporation of 2-Ethyl-L-leucine (specifically the (S)-αEtLeu enantiomer) into a peptide sequence restricts the backbone conformation to a dominant 3₁₀-helical structure or a planar C₅ conformation, whereas natural L-leucine exhibits significant conformational flexibility and does not intrinsically induce these specific secondary structures [1]. The X-ray crystallographic analysis of pentapeptide CF3CO-(Aib)2-[(S)-αEtLeu]-(Aib)2-OEt revealed the presence of both right-handed (P) and left-handed (M) 3₁₀-helical structures in the solid state [1].
| Evidence Dimension | Peptide backbone conformation (dominant structure in solution) |
|---|---|
| Target Compound Data | 3₁₀-helical structure (for CF3CO-[(S)-αEtLeu]-(Aib)4-OEt); Planar C5 conformation (for CF3CO-[(S)-αEtLeu]-(Deg)4-OEt) |
| Comparator Or Baseline | L-leucine: Induces no specific, rigid secondary structure; peptide backbone is conformationally flexible. |
| Quantified Difference | Qualitative difference: Induces a specific, rigid secondary structure vs. flexible random coil. |
| Conditions | Incorporation into model pentapeptides in solution as determined by IR, CD, and 1H-NMR spectroscopy [1]. |
Why This Matters
This ability to program specific, rigid secondary structures is essential for designing peptidomimetics with defined 3D shapes for target binding and for studying the role of backbone conformation in biological activity.
- [1] Oba, M., Tanaka, M., Kurihara, M., & Suemune, H. (2002). Conformation of Peptides Containing a Chiral α-Ethylated α,α-Disubstituted α-Amino Acid: (S)-α-Ethylleucine (=(2S)-2-Amino-2-ethyl-4-methylpentanoic Acid) within Sequences of Dimethylglycine and Diethylglycine Residues. Helvetica Chimica Acta, 85(10), 3197-3218. View Source
